
7-Benzyl-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Purine derivatives, including "7-Benzyl-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione", are a class of compounds of significant interest due to their diverse biological activities and potential therapeutic applications. These compounds have been explored for their affinity and activity towards various receptor sites, including serotonin receptors, which play a crucial role in neurological and psychiatric disorders (Chłoń-Rzepa et al., 2013).
Synthesis Analysis
The synthesis of purine derivatives like "7-Benzyl-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione" often involves the introduction of various substituents to the purine core to modulate its biological activity. A common strategy includes the alkylation of the purine nitrogen atoms, followed by the attachment of desired side chains through nucleophilic substitution reactions. Protective groups, such as the thietanyl group, have been utilized in the synthesis of benzyl-substituted purine derivatives to prevent undesired reactions and facilitate the introduction of specific substituents at desired positions (Khaliullin & Shabalina, 2020).
Wissenschaftliche Forschungsanwendungen
Psychotropic Potential
A study involving the synthesis and pharmacological evaluation of arylpiperazine derivatives of purine-2,6-dione, including compounds structurally related to 7-Benzyl-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione, revealed their potential as potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds displayed promising anxiolytic and antidepressant properties, underlining their potential use in the development of new treatments for mood disorders (Chłoń-Rzepa et al., 2013).
Analgesic Properties
Further research into 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, closely related to the compound of interest, highlighted significant analgesic and anti-inflammatory effects. These findings suggest that modifications to the purine-2,6-dione structure can lead to new classes of analgesic and anti-inflammatory agents, offering insights into the development of novel pain management solutions (Zygmunt et al., 2015).
Safety And Hazards
As this compound is intended for research use only, it is not suitable for human or veterinary use1. Users should handle it with care and follow appropriate safety protocols when working with it in a research setting.
Zukünftige Richtungen
The future directions for the study and application of this compound are not clearly stated in the available resources. It could potentially be explored in various fields of research, but more studies are needed to determine its potential uses and benefits.
Eigenschaften
IUPAC Name |
7-benzyl-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O2/c1-3-9-24-10-12-25(13-11-24)19-21-17-16(18(27)22-20(28)23(17)2)26(19)14-15-7-5-4-6-8-15/h4-8H,3,9-14H2,1-2H3,(H,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXXMXMSMKONBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-benzyl-8-(4-propylpiperazinyl)-1,3,7-trihydropurine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2495046.png)
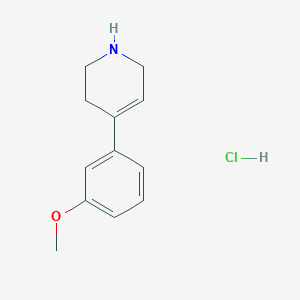
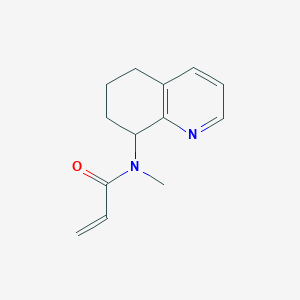
![Methyl 3-{4-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2495053.png)
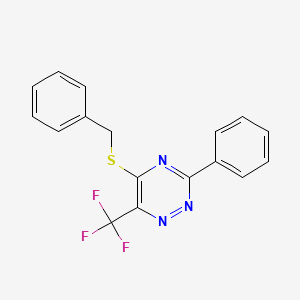
![methyl 3-[6-(3-methylbutylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2495056.png)
![tert-Butyl 3'-oxo-3',4'-dihydro-1'H-spiro[azetidine-3,2'-quinoxaline]-1-carboxylate](/img/structure/B2495058.png)
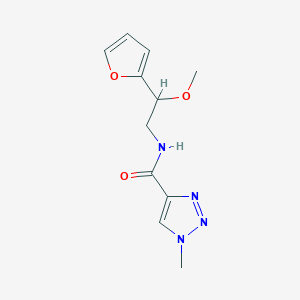

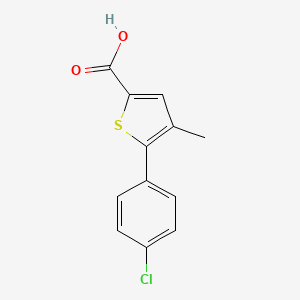
![1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide](/img/structure/B2495063.png)
![2-[3-(3,4-Dichloroanilino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B2495064.png)
![Benzo[b]thiophen-2-ylmethanamine hydrochloride](/img/structure/B2495068.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2495069.png)